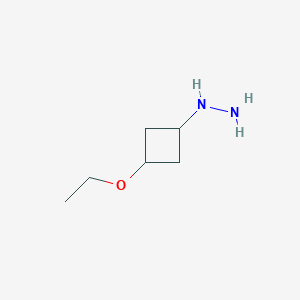
2-Hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-8-(4-méthoxyphénoxy)-3,5-diméthyl-1-phénylméthoxyoctan-4-one est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe hydroxyle, un groupe méthoxyphénoxy et un groupe phénylméthoxy
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Hydroxy-8-(4-méthoxyphénoxy)-3,5-diméthyl-1-phénylméthoxyoctan-4-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation de la structure de base : Elle implique la réaction d’une matière de départ appropriée avec des réactifs qui introduisent les groupes hydroxyle, méthoxyphénoxy et phénylméthoxy.
Modifications des groupes fonctionnels :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela inclut l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Hydroxy-8-(4-méthoxyphénoxy)-3,5-diméthyl-1-phénylméthoxyoctan-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour former des alcools ou d’autres dérivés réduits.
Substitution : Les groupes méthoxy et phénoxy peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs comme les halogènes ou les nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.
4. Applications de la recherche scientifique
Le 2-Hydroxy-8-(4-méthoxyphénoxy)-3,5-diméthyl-1-phénylméthoxyoctan-4-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et antitumorales.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques.
Applications De Recherche Scientifique
2-Hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumoral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 2-Hydroxy-8-(4-méthoxyphénoxy)-3,5-diméthyl-1-phénylméthoxyoctan-4-one implique son interaction avec les cibles moléculaires et les voies métaboliques au sein des systèmes biologiques. Ce composé peut exercer ses effets par :
Liaison à des récepteurs spécifiques : Modulation de l’activité des enzymes ou des récepteurs impliqués dans les voies métaboliques des maladies.
Modification des processus cellulaires : Affectation des processus tels que la prolifération cellulaire, l’apoptose ou la transduction du signal.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Hydroxy-8-(4-méthoxyphénoxy)octanal : Partage une structure de base similaire mais diffère par ses groupes fonctionnels.
Dérivés de la 3,4-dihydrocarbostyrile : Présentent des activités biologiques similaires mais des caractéristiques structurelles différentes.
Unicité
Le 2-Hydroxy-8-(4-méthoxyphénoxy)-3,5-diméthyl-1-phénylméthoxyoctan-4-one est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
IUPAC Name |
2-hydroxy-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-18(8-7-15-29-22-13-11-21(27-3)12-14-22)24(26)19(2)23(25)17-28-16-20-9-5-4-6-10-20/h4-6,9-14,18-19,23,25H,7-8,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZDDXOHLXIANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC1=CC=C(C=C1)OC)C(=O)C(C)C(COCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Hydroxylamine,O-[(2-chloro-3-pyridinyl)methyl]-](/img/structure/B12286791.png)
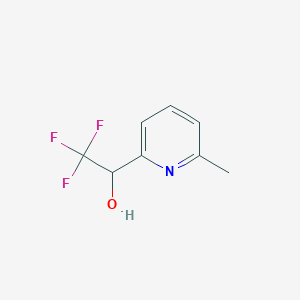


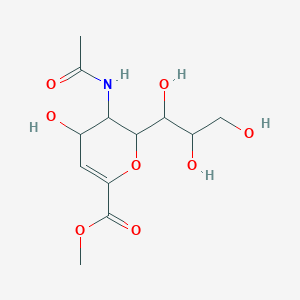



![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
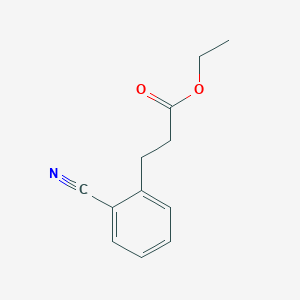
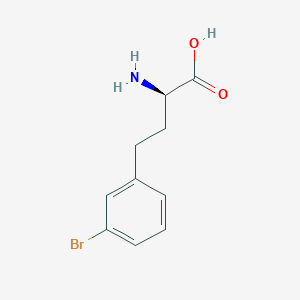
![10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12286850.png)
